molecular formula C10H13NO2S B13987530 4-Cyclopropyl-2-(methylsulfonyl)aniline

4-Cyclopropyl-2-(methylsulfonyl)aniline

Cat. No.: B13987530
M. Wt: 211.28 g/mol
InChI Key: RIRVDYJHQLCGNW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfonyl)aniline is an organic compound that features a cyclopropyl group and a methylsulfonyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)aniline typically involves the following steps:

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions, commonly using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(methylsulfonyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methylsulfonyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of cyclooxygenase enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Lacks the cyclopropyl group but shares the methylsulfonyl and aniline moieties.

    4-Cyclopropylaniline: Contains the cyclopropyl and aniline groups but lacks the methylsulfonyl group.

    4-Cyclopropyl-2-(methylthio)aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

4-Cyclopropyl-2-(methylsulfonyl)aniline is unique due to the combination of the cyclopropyl and methylsulfonyl groups on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-cyclopropyl-2-methylsulfonylaniline

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3

InChI Key

RIRVDYJHQLCGNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C2CC2)N

Origin of Product

United States

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